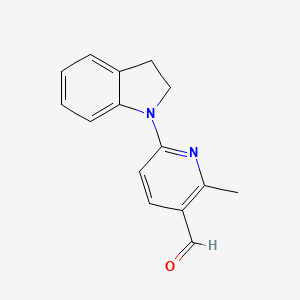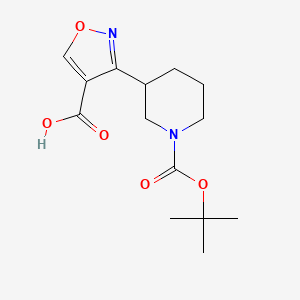
6-Methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with methoxy, methyl, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine typically involves the construction of the pyridine ring followed by the introduction of the methoxy, methyl, and pyrrolidinyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-methyl-3-pyrrolidin-2-ylpyridine with methoxy reagents under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
6-Methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group can enhance the binding affinity of the compound to certain receptors or enzymes, leading to its biological effects. The methoxy and methyl groups can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-methylpyridine: Lacks the pyrrolidinyl group, resulting in different biological activities.
3-(Pyrrolidin-2-yl)pyridine: Lacks the methoxy and methyl groups, affecting its chemical reactivity and pharmacokinetics.
6-Methoxy-2-methylpyridine: Lacks the pyrrolidinyl group, leading to different binding affinities and biological effects.
Uniqueness
6-Methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the pyrrolidinyl group enhances its potential as a therapeutic agent, while the methoxy and methyl groups contribute to its overall stability and reactivity .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
6-methoxy-2-methyl-3-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2O/c1-8-9(10-4-3-7-12-10)5-6-11(13-8)14-2/h5-6,10,12H,3-4,7H2,1-2H3 |
InChI Key |
KMJTVUPISVXBEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11809678.png)




![2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11809701.png)
![Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11809703.png)
![6-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809704.png)
![N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11809715.png)
